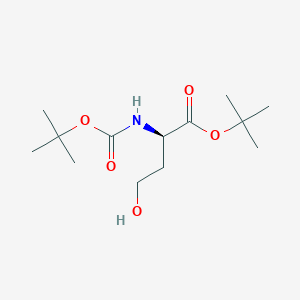

n-Boc-d-homoserine tert-butyl ester

Description

n-Boc-d-homoserine tert-butyl ester is a chiral building block widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) group protecting the amine and a tert-butyl ester protecting the carboxylic acid. The D-configuration of the homoserine backbone distinguishes it from naturally occurring L-amino acids, making it valuable for designing peptides with enhanced metabolic stability or unique conformational properties. This compound is synthesized via Boc-protection of homoserine followed by tert-butyl esterification, leveraging standard carbamate and esterification chemistries. Its stability under basic conditions and acid-labile Boc group make it ideal for stepwise peptide assembly .

Properties

IUPAC Name |

tert-butyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSWHDJTFHDJFE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157470 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-homoserine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110207-49-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-homoserine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110207-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-homoserine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Boc-d-homoserine tert-butyl ester typically involves the protection of the amino and carboxyl groups of homoserine. The amino group is protected by reacting homoserine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, such as using sodium hydroxide or triethylamine . The carboxyl group is then esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields. The use of green chemistry principles, such as employing less hazardous solvents and reagents, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

n-Boc-d-homoserine tert-butyl ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous acids or bases.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Deprotection: Homoserine or its derivatives depending on the reaction conditions.

Hydrolysis: Homoserine carboxylic acid.

Scientific Research Applications

Synthetic Applications

Selective Deprotection

One of the notable applications of n-Boc-d-homoserine tert-butyl ester is in selective deprotection strategies. A study highlighted the use of cerium(III) chloride and sodium iodide to selectively remove tert-butyl esters while preserving the N-Boc group in amino acids. This method allows for the efficient synthesis of carboxylic acids from protected amino acids, which is crucial in peptide synthesis and other organic transformations .

Prodrug Development

Research has demonstrated that this compound can serve as a prodrug for various therapeutic agents. For instance, it has been incorporated into the synthesis of L-γ-methyleneglutamic acid amides, which have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds exhibited moderate potency and favorable pharmacokinetic profiles, indicating their potential as novel cancer therapeutics .

Biological Evaluations

Anticancer Activity

The biological evaluation of compounds derived from this compound has revealed promising anticancer properties. In vitro studies indicated that certain derivatives effectively inhibited the growth of breast cancer cells while showing selectivity against nonmalignant cell lines. This selectivity is particularly important for minimizing side effects in therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies on derivatives of this compound have shown favorable absorption and distribution characteristics in biological systems. For example, a lead compound derived from this ester demonstrated a half-life conducive to therapeutic use, highlighting its potential for further development in drug formulation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of n-Boc-d-homoserine tert-butyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Key Differences :

- Ester Stability : tert-butyl esters (e.g., this compound) exhibit higher hydrolytic stability under basic conditions compared to ethyl esters (e.g., (S)-N-Boc-L-homoserine ethyl ester tosylate), which are more prone to saponification .

- Leaving Groups : Tosylate derivatives (e.g., ) facilitate nucleophilic substitutions, whereas tert-butyl esters prioritize protection over reactivity .

- Stereochemistry : D-configured compounds (e.g., n-Boc-d-homoserine) are less common in nature but critical for designing protease-resistant peptides .

Reactivity and Stability

- Boc Deprotection : The Boc group in this compound is cleaved under acidic conditions (e.g., trifluoroacetic acid), while methoxycarbonyl () requires harsher basic conditions .

- Ester Hydrolysis : tert-butyl esters resist hydrolysis in mild bases (e.g., LiOH/THF in ), whereas ethyl esters hydrolyze more readily .

- Thermal Stability : tert-butyl esters (e.g., ’s Methoxycarbonyl L-phenylalanine tert-butyl ester) are stable up to 150°C, unlike methyl esters .

Physicochemical Properties

| Property | This compound | (S)-N-Boc-L-homoserine ethyl ester tosylate | N-(t-Boc)-3-phenyl isoserine ethyl ester |

|---|---|---|---|

| Molecular Weight | ~330 g/mol (estimated) | 387.45 g/mol | ~365 g/mol (estimated) |

| Solubility | Chloroform, DCM | Chloroform, Methanol | Ethyl acetate, DMSO |

| Stability in Basic Conditions | High | Low (ethyl ester hydrolysis) | Moderate (phenyl group stabilizes) |

| Key Applications | D-peptide synthesis | Methionine surrogate synthesis | Chiral auxiliaries |

Biological Activity

n-Boc-d-homoserine tert-butyl ester is a derivative of homoserine, an amino acid that plays a crucial role in various biological processes. The tert-butyl ester form enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and case studies demonstrating its efficacy.

Synthesis

The synthesis of this compound generally involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group followed by esterification with tert-butyl alcohol. The following steps outline a typical synthetic route:

- Protection of Homoserine : The amino group of homoserine is protected using Boc anhydride.

- Esterification : The protected homoserine is reacted with tert-butyl alcohol in the presence of acid catalysts to form the tert-butyl ester.

This method ensures high yields and purity, facilitating further biological evaluations.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : It has been evaluated for its ability to inhibit the growth of various cancer cell lines. In studies involving breast cancer cell lines (e.g., MCF-7, SK-BR-3, MDA-MB-231), compounds derived from n-Boc-d-homoserine exhibited moderate efficacy comparable to established treatments like tamoxifen .

- Neuroprotective Effects : Some studies suggest that derivatives of homoserine can have neuroprotective effects, potentially through modulation of neurotransmitter systems .

- Protein Interaction Modulation : The incorporation of n-Boc-d-homoserine into peptides has been shown to stabilize protein structures and influence protein-protein interactions, which could be beneficial in drug design .

Case Studies

- Breast Cancer Cell Lines : A study synthesized various esters of L-γ-methyleneglutamic acid amides, including those derived from n-Boc-d-homoserine. These compounds were tested on multiple breast cancer cell lines. While they showed some inhibition of cell growth, their potency was lower than that of existing chemotherapeutics .

- Neuroprotective Studies : In models simulating neurodegenerative conditions, derivatives similar to n-Boc-d-homoserine have been shown to improve neuronal survival and function, suggesting potential applications in treating diseases like Alzheimer's .

Data Tables

| Compound | Cell Line Tested | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | MCF-7 | 15 | Moderate growth inhibition |

| This compound | SK-BR-3 | 20 | Comparable to tamoxifen |

| This compound | MDA-MB-231 | 18 | Less potent than lead compounds |

Q & A

Q. What are the critical safety and handling protocols for n-Boc-d-homoserine tert-butyl ester in laboratory settings?

this compound requires strict adherence to safety protocols:

- Storage : Store at -20°C or below in airtight containers to prevent degradation .

- Handling : Use fume hoods, wear PPE (gloves, goggles, lab coats), and avoid inhalation or skin contact.

- Disposal : Follow local regulations for organic waste, ensuring no residual compound enters the environment .

- Stability : Monitor for discoloration or precipitation, which may indicate decomposition .

Q. How is the Boc (tert-butoxycarbonyl) group utilized in protecting homoserine derivatives during peptide synthesis?

The Boc group is a temporary protecting group for amines:

- Protection : React the amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DIPEA) .

- Deprotection : Use trifluoroacetic acid (TFA) or HCl in dioxane to cleave the Boc group while retaining the tert-butyl ester .

- Advantages : Stability under basic conditions and compatibility with solid-phase peptide synthesis (SPPS) .

Q. What analytical methods are recommended for confirming the purity and structure of this compound?

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion confirmation (e.g., [M+H]+ at m/z 304.3) .

- NMR : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., tert-butyl δ ~1.4 ppm) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing racemization?

-

Reaction Conditions : Use low temperatures (0–4°C) during Boc protection to reduce epimerization .

-

Coupling Agents : Employ HOBt/DIC or PyBOP to activate carboxyl groups without side reactions .

-

Chiral Purity Monitoring : Regular chiral HPLC (e.g., Chiralpak AD-H column) to detect D/L isomerization .

-

Table : Key Parameters for Optimization

Parameter Optimal Range Impact on Yield/Racemization Temperature 0–4°C Reduces racemization Base (e.g., DIPEA) 2–3 equivalents Ensures complete activation Reaction Time 4–6 hours Balances completion vs. side reactions

Q. How can contradictory NMR or MS data arising from stereochemical or impurity issues be resolved?

- Stereochemical Confirmation : Compare with authentic standards via UPLC-MS (e.g., co-injection with L-isomer) .

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., de-Boc derivatives or tert-butyl alcohol adducts) .

- Advanced Techniques : X-ray crystallography or circular dichroism (CD) to resolve ambiguous stereochemistry .

Q. What methodologies are effective for incorporating this compound into complex peptide chains with minimal side-chain interference?

Q. How do solvent choice and reaction pH influence the stability of this compound during long-term storage?

- Solvent Effects : Store in anhydrous DCM or THF to prevent hydrolysis; avoid protic solvents (e.g., MeOH) .

- pH Sensitivity : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent tert-butyl ester cleavage .

- Degradation Pathways : Monitor via TLC or GC-MS for hydrolysis products (e.g., homoserine) .

Methodological Guidance

Q. What steps should be taken if unexpected byproducts are observed during Boc deprotection?

Q. How can researchers validate the enantiomeric purity of this compound in asymmetric synthesis?

Q. What are the best practices for scaling up this compound synthesis without compromising stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.